(1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid

Catalog No.
S3020296
CAS No.
2361610-25-3
M.F
C9H12N2O3
M. Wt
196.206
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5...

CAS Number

2361610-25-3

Product Name

(1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid

IUPAC Name

(1S,3R)-2,2-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.206

InChI

InChI=1S/C9H12N2O3/c1-4-10-7(14-11-4)5-6(8(12)13)9(5,2)3/h5-6H,1-3H3,(H,12,13)/t5-,6+/m0/s1

InChI Key

XHDZXKWUZYFTBS-NTSWFWBYSA-N

SMILES

CC1=NOC(=N1)C2C(C2(C)C)C(=O)O

solubility

not available

The compound (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a carboxylic acid functional group and a 1,2,4-oxadiazole moiety. Its molecular formula is C10H14N2O3C_{10}H_{14}N_{2}O_{3} with a molecular weight of approximately 198.24 g/mol. The structure features a cyclopropane ring substituted with two methyl groups and an oxadiazole ring, contributing to its unique chemical properties.

Typical of carboxylic acids and heterocycles. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The oxadiazole nitrogen can act as a nucleophile in substitution reactions.

Preliminary studies indicate that compounds containing oxadiazole moieties often exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid has not been extensively documented but is hypothesized to possess similar properties due to its structural features.

Synthesis of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through several methods:

  • Cyclopropanation Reactions: Utilizing diazo compounds or alkenes in the presence of transition metal catalysts.
  • Oxadiazole Formation: Synthesizing the oxadiazole ring through condensation reactions involving hydrazines and carboxylic acids.
  • Carboxylation: Introducing the carboxylic acid group via carbon dioxide under high-pressure conditions or using carbonylation methods.

This compound has potential applications in medicinal chemistry and materials science. Its unique structure may allow for:

  • Development of new pharmaceuticals targeting specific biological pathways.
  • Use as a building block in organic synthesis for more complex molecules.
  • Application in agrochemicals due to potential pest-repellent properties.

Interaction studies involving (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid would typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Methylpropanoic acidC4H8O2C_{4}H_{8}O_{2}Simple branched carboxylic acid
Chrysanthemic acidC10H16O2C_{10}H_{16}O_{2}Contains a cyclopropane ring; used in insecticides
3-Methyl-1,2,4-OxadiazoleC4H4N2OC_{4}H_{4}N_{2}OHeterocyclic compound with potential biological activity

The uniqueness of (1S,3R)-2,2-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid lies in its combination of the cyclopropane framework with the oxadiazole ring and carboxylic acid functionality, which may confer distinct chemical reactivity and biological activity compared to the listed compounds.

XLogP3

1.1

Dates

Last modified: 04-14-2024

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